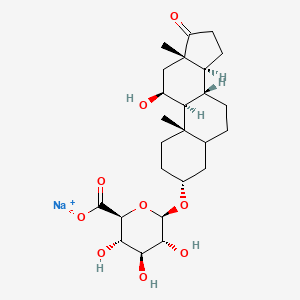

5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate

Übersicht

Beschreibung

5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate is a steroidal compound that serves as an analytical reference for the determination of testosterone in biological matrices . It is also a component of the United States Pharmacopeia (USP) reference standard for testosterone . This compound is part of a broader class of androgens and their metabolites, which play crucial roles in various biological processes.

Vorbereitungsmethoden

The synthesis of 5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate involves multiple steps, typically starting from a steroidal precursor. The synthetic route often includes hydroxylation and glucuronidation reactions. Industrial production methods may involve the use of comprehensive two-dimensional gas chromatography (GCxGC) for sterol analysis, optimizing modulation temperature to achieve the best separation and signal enhancement.

Analyse Chemischer Reaktionen

5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to ketones.

Reduction: Reduction reactions can convert ketones back to hydroxyl groups.

Substitution: This reaction can replace one functional group with another, such as hydroxyl groups with halogens. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Endocrinology and Hormonal Studies

Biomarker for DHT Activity

5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate serves as a significant biomarker for dihydrotestosterone (DHT) activity in human serum. Elevated levels of this compound can indicate increased DHT metabolism, which is crucial for understanding conditions related to androgen excess, such as benign prostatic hyperplasia (BPH) and prostate cancer. Studies have shown that the glucuronide conjugate of 5alpha-androstanediol is present in serum and can be used to assess DHT's role in various physiological and pathological processes .

Reproductive Hormone Analysis

In reproductive biology, this compound is analyzed within seminal plasma to understand its concentration and role in male fertility. The presence of this compound correlates with the levels of other reproductive hormones, providing insights into male reproductive health and potential fertility issues .

Pharmacological Applications

Potential Therapeutic Uses

Research indicates that compounds like this compound may have therapeutic implications in treating androgen-related disorders. Its role as an agonist at specific androgen receptors suggests potential applications in hormone replacement therapies or as part of treatments for conditions such as hypogonadism .

Drug Development

The compound's unique properties are being explored in drug development, particularly in creating selective androgen receptor modulators (SARMs). These modulators aim to provide the anabolic benefits of androgens without the associated side effects, making them suitable for treating muscle wasting diseases or osteoporosis .

Metabolic Studies

Human Exposome Research

this compound is part of the human exposome, reflecting an individual's lifetime exposure to various environmental and occupational factors. Understanding its metabolic pathways can help elucidate how external factors influence hormone levels and overall health .

Case Studies

Wirkmechanismus

The mechanism of action of 5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate involves its role as an androgen transport protein. It binds to specific androgen receptors, regulating the plasma metabolic clearance rate of steroid hormones by controlling their plasma concentration . This regulation is crucial for maintaining hormonal balance and proper physiological functions.

Vergleich Mit ähnlichen Verbindungen

5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate can be compared with other similar compounds such as:

5alpha-Androstan-3alpha,17beta-diol: Another androgen metabolite with similar functions but different hydroxylation patterns.

5alpha-Androstan-3beta,17alpha-diol: Functions as an androgen transport protein and has been implicated as a regulator of gonadotropin secretion.

Testosterone: The primary male sex hormone, which serves as a precursor for many androgen metabolites.

The uniqueness of this compound lies in its specific hydroxylation and glucuronidation patterns, which make it a valuable reference standard for analytical and diagnostic purposes.

Biologische Aktivität

5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate, also known as androsterone glucuronide, is a significant metabolite derived from testosterone and dihydrotestosterone (DHT). This compound plays a crucial role in various biological processes, particularly in androgen metabolism and signaling pathways. Its biological activity has garnered attention in both clinical and research settings due to its implications in endocrine function and potential therapeutic applications.

- Molecular Formula : C25H38O8

- Molecular Weight : 466.56 g/mol

- CAS Number : 1852-43-3

- Solubility : Slightly soluble in chloroform, DMSO, and methanol.

- Storage Temperature : −20°C

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 656.1 ± 55.0 °C (Predicted) |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) |

| pKa | 2.82 ± 0.70 (Predicted) |

| Color | White to Off-White |

This compound primarily functions as a glucuronide conjugate of the potent androgenic steroid, androsterone. It is known to interact with sex hormone-binding globulin (SHBG) receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This action suggests its role as an agonist in androgen signaling pathways, which is critical for various physiological processes including reproductive health and metabolic regulation .

Clinical Significance

The measurement of this compound in serum has been correlated with androgen activity in tissues such as the skin and prostate. Elevated levels of androsterone glucuronide are observed in conditions like hyperandrogenism and can serve as a biomarker for disorders such as acne and hirsutism in women .

Case Studies

- Hyperandrogenic Women : A study indicated that women with hyperandrogenism exhibited exaggerated metabolism of androsterone leading to increased levels of its glucuronide form. This finding supports the use of androsterone glucuronide as a diagnostic marker for distinguishing between various forms of androgen excess .

- Prostate Health : Research has shown that the concentration of this glucuronide metabolite is indicative of DHT activity within prostatic tissues. Its role as an agonist at SHBG receptors highlights its potential influence on prostate health and disease progression .

Comparative Studies

A comparative analysis of the biological activities of various androgen metabolites demonstrates that while many steroids act as antagonists at SHBG receptors, androsterone glucuronide uniquely functions as an agonist, underscoring its distinct biological profile .

Table 2: Comparative Biological Activity of Androgen Metabolites

| Compound | SHBG Agonist/Antagonist | cAMP Response |

|---|---|---|

| Androsterone | Agonist | High |

| Dihydrotestosterone | Antagonist | Low |

| Testosterone | Antagonist | Moderate |

| This compound | Agonist | High |

Eigenschaften

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O9.Na/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24;/h11-15,17-21,23,26,28-30H,3-10H2,1-2H3,(H,31,32);/q;+1/p-1/t11?,12-,13+,14+,15+,17-,18+,19+,20-,21+,23-,24+,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJWCKOHQMHOEE-AQJNTERASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](CC1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.